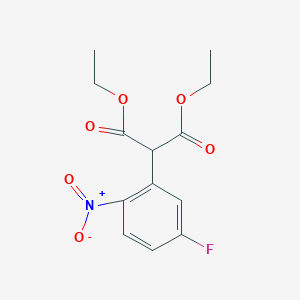

Diethyl 2-(5-fluoro-2-nitrophenyl)malonate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14FNO6 |

|---|---|

Molecular Weight |

299.25 g/mol |

IUPAC Name |

diethyl 2-(5-fluoro-2-nitrophenyl)propanedioate |

InChI |

InChI=1S/C13H14FNO6/c1-3-20-12(16)11(13(17)21-4-2)9-7-8(14)5-6-10(9)15(18)19/h5-7,11H,3-4H2,1-2H3 |

InChI Key |

JJESJQSSPORFPY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=C(C=CC(=C1)F)[N+](=O)[O-])C(=O)OCC |

Origin of Product |

United States |

Contextual Role of Malonate Esters in Contemporary Organic Chemistry

Malonate esters, particularly diethyl malonate, are foundational reagents in organic synthesis, primarily utilized in the malonic ester synthesis. patsnap.comlibretexts.org This classic and versatile reaction provides a reliable pathway for the synthesis of substituted acetic acids. patsnap.comwikipedia.orgjove.comlibretexts.org The core of this synthetic strategy lies in the notable acidity of the α-hydrogen atom situated between the two carbonyl groups of the ester. libretexts.orgorganic-chemistry.org This acidity allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. jove.comorganic-chemistry.orgorganicchemistrytutor.com

This nucleophilic enolate readily participates in SN2 reactions with a wide range of electrophiles, most commonly alkyl halides, to form a new carbon-carbon bond. jove.comorganicchemistrytutor.com The resulting alkylated malonic ester can be further manipulated. organicchemistrytutor.com Subsequent hydrolysis of the ester groups, typically under acidic or basic conditions, followed by heating, leads to decarboxylation, yielding a substituted carboxylic acid. wikipedia.orgjove.com The malonic ester essentially acts as a synthetic equivalent of a -CH2COOH synthon. wikipedia.org Due to its predictability and broad applicability, the malonic ester synthesis remains a cornerstone method for constructing complex molecules, finding use in the production of pharmaceuticals and fine chemicals. patsnap.com

Strategic Importance of Fluorine Substitution in Aromatic Systems and Its Influence on Reactivity

The introduction of fluorine can alter a molecule's physicochemical properties, such as pKa and dipole moment, which in turn affects reactivity and stability. tandfonline.com In medicinal chemistry, fluorination can enhance several pharmacokinetic properties. tandfonline.com For instance, it can improve metabolic stability by blocking sites susceptible to oxidation by metabolic enzymes, thereby increasing the drug's half-life. researchgate.netmdpi.com Fluorine substitution can also increase lipophilicity, which may improve membrane permeability and bioavailability. numberanalytics.commdpi.com Furthermore, the strategic placement of fluorine can lead to stronger binding affinities with target proteins. tandfonline.com It is estimated that approximately 20% of all pharmaceuticals contain fluorine, underscoring the strategic value of this element in drug design. soci.org

Overview of Nitro Substituted Malonate Derivatives As Versatile Synthetic Building Blocks

Nitro-substituted malonate derivatives are powerful and versatile intermediates in organic synthesis. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring to which it is attached, making it susceptible to nucleophilic aromatic substitution. This property is exploited in the synthesis of various complex molecules. For instance, the reaction of a 2-halonitroarene with a malonate diester anion is a key step in constructing substituted phenylmalonates. google.com

Furthermore, esters of nitromalonic acid have proven to be of great value in the preparation of amino acids. google.com The nitro group can be readily reduced to an amino group under various conditions, providing a gateway to anilines and their derivatives. This transformation is fundamental in the synthesis of heterocyclic compounds. For example, the reduction of a 2-nitrophenyl malonate derivative can be followed by an intramolecular cyclization to form oxindoles, a core structure in many biologically active compounds. google.comepo.org The combination of the malonate functionality, which allows for carbon-carbon bond formation, and the versatile nitro group makes these derivatives highly valuable building blocks for creating diverse molecular scaffolds.

Scope and Academic Relevance of Research on Diethyl 2 5 Fluoro 2 Nitrophenyl Malonate

Alkylation and Arylation Strategies for Malonic Esters with Fluorinated Nitroaromatics

The introduction of a substituted phenyl group onto a malonic ester is a critical transformation in the synthesis of this compound. This section explores the prevalent strategies employed for this purpose, primarily focusing on the robust and widely utilized Nucleophilic Aromatic Substitution (SNAr) pathway.

Nucleophilic Aromatic Substitution (SNAr) Routes for the Formation of this compound

The SNAr reaction is a cornerstone in the synthesis of this compound. This reaction involves the attack of a nucleophile, in this case, the carbanion of diethyl malonate, on an aromatic ring that is activated by electron-withdrawing groups, such as a nitro group. The presence of a good leaving group, typically a halogen, on the aromatic ring is also essential for the reaction to proceed.

A common and effective strategy for the synthesis of this compound involves the reaction of diethyl malonate with a 2,4-dihalogenonitrobenzene precursor. In this context, 2,4-difluoronitrobenzene and 3,4-difluoronitrobenzene (B149031) are frequently employed starting materials. The highly electronegative fluorine atoms, coupled with the electron-withdrawing nitro group, activate the aromatic ring towards nucleophilic attack. The reaction of 2,4-difluoronitrobenzene with dimethyl malonate, a close analog of diethyl malonate, is a known method to prepare the corresponding methyl ester. Similarly, the reaction of 3,4-difluoronitrobenzene with diethyl methylmalonate under alkaline conditions yields the corresponding substituted diethyl malonate. nih.gov

The regioselectivity of the substitution is a crucial aspect of this methodology. The nitro group strongly activates the positions ortho and para to it. In the case of 2,4-difluoronitrobenzene, the fluorine atom at the 2-position (ortho to the nitro group) is the more activated site for nucleophilic attack by the diethyl malonate anion.

The efficiency of the SNAr reaction for the synthesis of this compound is highly dependent on the reaction conditions. Careful optimization of the base, solvent, and temperature is critical to maximize the yield and minimize side reactions.

Base Selection: A variety of bases can be used to deprotonate diethyl malonate, generating the necessary carbanion for the nucleophilic attack. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium tert-butoxide (t-BuOK). nih.govsmu.ca Sodium hydride is a strong, non-nucleophilic base that effectively generates the malonate anion. smu.ca Potassium carbonate offers a milder and often more economical alternative. nih.gov The choice of base can influence the reaction rate and selectivity. For instance, the synthesis of a related compound, 2-(2-fluoro-4-nitrophenyl)-2-diethyl methylmalonate, utilizes potassium tert-butoxide at a low temperature (0-5 °C) initially, followed by reaction at room temperature. nih.gov

Solvent Effects: The choice of solvent plays a significant role in the SNAr reaction. Polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are commonly used. nih.govsmu.ca These solvents are effective at solvating the cation of the base, thereby increasing the reactivity of the malonate anion. DMF is a popular choice for reactions involving sodium hydride and potassium carbonate. smu.canih.gov Anhydrous THF is also employed, particularly in reactions using potassium tert-butoxide. nih.gov

Temperature Profiles: The reaction temperature is a critical parameter that must be carefully controlled. The initial deprotonation of diethyl malonate is often carried out at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction. nih.gov The subsequent substitution reaction is typically conducted at room temperature or slightly elevated temperatures to ensure a reasonable reaction rate. nih.govnih.gov

The table below summarizes typical reaction conditions for the synthesis of this compound and its analogs via the SNAr route.

| Precursor | Malonate Ester | Base | Solvent | Temperature | Yield | Reference |

| 3,4-Difluoronitrobenzene | Diethyl methylmalonate | Potassium tert-butoxide | Anhydrous THF | 0-25 °C | Not specified | nih.gov |

| 2-Nitrobenzyl bromide | Diethyl malonate | Potassium carbonate | DMF | 20 °C | 63% | nih.gov |

| 2-(Bromomethyl)biphenyl | Diethyl malonate | Sodium hydride | DMF/Benzene | 0 °C to RT | Not specified | smu.ca |

Comparative Analysis of Synthetic Yields and Process Efficiency for this compound and its Analogues

The process efficiency and synthetic yields for the preparation of this compound and its analogs are influenced by the chosen synthetic route and reaction conditions. While the SNAr reaction is a robust method, its efficiency can be compared with other emerging techniques.

The table below provides a comparative overview of different synthetic approaches for aryl malonates.

| Method | Precursor | Catalyst/Reagent | Conditions | Advantages | Disadvantages | Typical Yields |

| SNAr | Activated aryl halide (e.g., 2,4-difluoronitrobenzene) | Base (e.g., NaH, K₂CO₃) | Polar aprotic solvent (e.g., DMF) | Well-established, high yields for activated substrates | Requires activated substrates, can have harsh conditions | Good to excellent for suitable substrates |

| Copper-Catalyzed Arylation | Aryl iodide | CuI, 2-phenylphenol, Cs₂CO₃ | Mild conditions (e.g., 70 °C) | Mild conditions, tolerates various functional groups | Less reactive with aryl bromides, potential for catalyst poisoning | Good to excellent |

The SNAr route is highly effective for electron-deficient aromatic systems like those containing a nitro group. However, for less activated aryl halides, the reaction may require harsh conditions or fail to proceed altogether. In contrast, copper-catalyzed arylation offers a milder alternative that is compatible with a broader range of functional groups on the aryl halide. organic-chemistry.org This method, however, is more effective with aryl iodides than with the more readily available aryl bromides or chlorides. organic-chemistry.org

Alternative Synthetic Routes and Methodological Advancements for the Preparation of this compound

Beyond the classical SNAr approach, research has focused on developing alternative and more efficient methods for the synthesis of Diethyl 2-(aryl)malonates, which are applicable to the preparation of this compound.

One significant advancement is the copper-catalyzed arylation of diethyl malonate. This method involves the coupling of an aryl iodide with diethyl malonate in the presence of a copper(I) iodide catalyst, a ligand such as 2-phenylphenol, and a base like cesium carbonate. organic-chemistry.org The reaction proceeds under relatively mild conditions and demonstrates good tolerance for various functional groups on the aromatic ring. This methodology presents a valuable alternative, particularly for aryl halides that are not sufficiently activated for traditional SNAr reactions.

Microwave-assisted synthesis has also emerged as a powerful tool to accelerate organic reactions. The application of microwave irradiation can lead to significantly reduced reaction times, improved yields, and cleaner reaction profiles for the synthesis of related compounds. This technique offers a more energy-efficient and faster alternative to conventional heating methods.

Further methodological advancements include the development of novel catalyst systems and the use of flow chemistry. These approaches aim to improve the selectivity, efficiency, and scalability of the synthesis of complex molecules like this compound, making the processes more environmentally friendly and economically viable.

Reductive Transformations of the Aromatic Nitro Group

The reduction of the nitro group in this compound to an amino group is a critical step in the synthesis of various heterocyclic systems. This transformation can be achieved through several methods, including catalytic hydrogenation and metal-mediated reductions.

Catalytic Hydrogenation of the Nitro Group in this compound and Related Diesters

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and often clean reaction profiles. commonorganicchemistry.com For this compound and its analogs, this process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. commonorganicchemistry.comorgsyn.org The reaction proceeds through the sequential reduction of the nitro group to a nitroso and then a hydroxylamine (B1172632) intermediate, which is further reduced to the corresponding aniline (B41778), Diethyl 2-(2-amino-5-fluorophenyl)malonate. acs.org

The choice of catalyst can be crucial, especially when other reducible functional groups are present in the molecule. For instance, Raney nickel is often preferred for substrates where dehalogenation is a concern. commonorganicchemistry.com Catalytic hydrogenation is a key step in a patented method for preparing 5-fluoroindole-2-one, where 4-fluoro-2-(dimethylmalonate) nitrobenzene (B124822) is first reduced using palladium/carbon to yield 3-methoxycarbonyl-5-fluoroindol-2-one. google.com

Table 1: Catalytic Hydrogenation Conditions for Nitroarene Reduction

| Catalyst | Hydrogen Source | Key Features | Reference |

| Palladium on Carbon (Pd/C) | H₂ gas | Highly efficient for both aromatic and aliphatic nitro groups. | commonorganicchemistry.com |

| Raney Nickel | H₂ gas | Preferred for substrates susceptible to dehalogenation. | commonorganicchemistry.com |

Metal-Mediated Reductions (e.g., Iron/Acetic Acid, Sodium Dithionite)

Metal-mediated reductions offer a classical and effective alternative to catalytic hydrogenation for converting the nitro group of this compound into an amine.

Iron in Acetic Acid: The use of iron metal in the presence of an acid, such as acetic acid or hydrochloric acid, is a well-established method for nitro group reduction. commonorganicchemistry.comacs.orgacsgcipr.org This method is known for its mildness and tolerance of other reducible functional groups. commonorganicchemistry.comorganic-chemistry.org The reaction mechanism involves the transfer of electrons from the metal to the nitro compound, followed by protonation. acsgcipr.org A process for producing 5-fluorooxindole from dimethyl 2-(5-fluoro-2-nitrophenyl)malonate involves a reduction and cyclization step using iron in acetic acid. google.com Another patented method describes the reduction-cyclization of 4-fluoro-2-(dimethyl malonate) nitrobenzene using iron powder to directly obtain 5-fluoroindol-2-one. google.com

Sodium Dithionite (B78146): Sodium dithionite (Na₂S₂O₄) is another common reagent for the reduction of aromatic nitro compounds. acsgcipr.orgorganic-chemistry.org It is an inexpensive and relatively safe reducing agent that operates via an electron transfer mechanism. acsgcipr.orgorganic-chemistry.org The reaction is typically carried out by heating the nitro compound with sodium dithionite in a solvent system like ethanol-water. acsgcipr.org This method has been successfully used in one-pot syntheses of various heterocyclic compounds, such as benzimidazoles and quinazolinones, by reducing an o-nitroaniline derivative in the presence of an aldehyde. organic-chemistry.org The selective nature of sodium dithionite allows for the reduction of the nitro group without affecting other functional groups like aldehydes or ketones. aragen.com

Table 2: Metal-Mediated Reduction Methods for Nitroarenes

| Reagent | Conditions | Key Features | Reference |

| Iron (Fe) | Acidic (e.g., Acetic Acid, HCl) | Mild, tolerates other reducible groups. | commonorganicchemistry.comacsgcipr.org |

| Sodium Dithionite (Na₂S₂O₄) | Often heated in ethanol/water | Inexpensive, safe, good for one-pot syntheses. | acsgcipr.orgorganic-chemistry.org |

Intramolecular Cyclization Reactions for Heterocycle Formation

The amino group formed from the reduction of this compound is strategically positioned for intramolecular cyclization with the adjacent malonic ester moiety. This cyclization is a powerful tool for constructing important heterocyclic scaffolds like indoles and oxindoles.

Formation of Indole (B1671886) and Oxindole (B195798) Scaffolds from this compound

The transformation of this compound into 5-fluorooxindole derivatives is a well-documented and synthetically valuable process. google.com This conversion typically proceeds through a reductive cyclization mechanism.

The synthesis of 5-fluorooxindole-3-carboxylic acid esters from this compound is achieved through a one-pot reductive cyclization. google.com This process involves the in-situ reduction of the nitro group to an amine, which then undergoes an intramolecular nucleophilic attack on one of the ester carbonyls of the malonate group. This cyclization event leads to the formation of the five-membered lactam ring characteristic of the oxindole core, with the remaining ester group at the 3-position.

A patented process explicitly describes the cyclization of a 2-(5-fluoro-2-nitrophenyl)malonic acid diester under reductive conditions to directly yield a 5-fluorooxindole-3-carboxylic acid ester. google.com Similarly, a method for preparing 5-fluoroindole-2-one involves the palladium/carbon reduction of 4-fluoro-2-(dimethylmalonate) nitrobenzene to form 3-methoxycarbonyl-5-fluoroindol-2-one. google.com

The 5-fluorooxindole-3-carboxylic acid ester intermediate can be readily converted to 5-fluorooxindole through a decarboxylation reaction. google.com This step involves the removal of the ester group at the 3-position of the oxindole ring.

One patented method outlines a two-step process where the first step is the reductive cyclization to the 5-fluorooxindole-3-carboxylic acid ester, and the second step is the decarboxylation of this intermediate to afford 5-fluorooxindole. google.com Another approach involves the hydrolysis of the ester group to a carboxylic acid, followed by decarboxylation. For instance, 3-methoxycarbonyl-5-fluoroindol-2-one can be hydrolyzed to the target 5-fluoroindol-2-one. google.com The Krapcho decarboxylation, which often utilizes salts like lithium chloride in a polar aprotic solvent such as DMSO, is a common method for removing malonic ester groups and could be applicable in this context. organic-chemistry.org

Synthesis of Nitrogen-Containing Heterocycles (e.g., Fluorotetrahydroquinolines) via Derivatives of this compound

The presence of the nitro group in this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds through reductive cyclization strategies. While direct synthesis of fluorotetrahydroquinolines from this specific malonate is not extensively documented, the reactivity of analogous compounds provides a clear pathway for such transformations.

A key synthetic strategy involves the reduction of the nitro group to an amine, which can then undergo intramolecular cyclization. For instance, the analogous compound, dimethyl 2-(5-fluoro-2-nitrophenyl)malonate, has been utilized in the synthesis of complex heterocyclic systems like hexahydro-2,6-methano-1-benzazocines through a base-mediated nitrophenyl reductive cyclization. acs.org This process highlights the potential for the amino group, formed in situ, to participate in cyclization reactions.

The general approach for the synthesis of fluorotetrahydroquinolines would likely involve the following steps:

Reduction of the nitro group: This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or chemical reducing agents like tin(II) chloride or sodium dithionite.

Intramolecular cyclization: The resulting aniline derivative can then undergo intramolecular cyclization. This step may be facilitated by the presence of the malonate ester groups, which can be transformed to facilitate ring closure. For example, partial hydrolysis and decarboxylation could lead to a species that is more amenable to cyclization.

A plausible reaction scheme leading to a fluorotetrahydroquinoline derivative is depicted below:

Scheme 1: Plausible route to a fluorotetrahydroquinoline derivative

This reductive cyclization approach is a powerful tool for building the core structure of various biologically active molecules. The fluorine substituent on the aromatic ring can significantly influence the pharmacological properties of the resulting heterocyclic products.

Reactivity at the Malonate α-Position and Subsequent Derivatizations

The methylene (B1212753) group (α-position) situated between the two carbonyls of the malonate moiety in this compound is highly acidic and can be readily deprotonated by a base to form a stable enolate. This nucleophilic center is a key site for various carbon-carbon bond-forming reactions, allowing for a wide range of derivatizations.

Alkylation: The enolate can be alkylated by treating the malonate with a base, such as sodium ethoxide, followed by reaction with an alkyl halide. This allows for the introduction of various alkyl or arylmethyl groups at the α-position. For example, a sequential alkylation process can be employed to introduce two different substituents. A similar methodology has been used for the synthesis of diethyl 2-methyl-2-(4-nitrophenyl)malonate, where diethyl malonate is first reacted with 4-nitrobenzyl bromide and then with methyl iodide.

Table 1: Examples of Alkylation Reactions at the Malonate α-Position

| Reactant 1 | Base | Reactant 2 | Product |

|---|---|---|---|

| This compound | Sodium Ethoxide | Methyl Iodide | Diethyl 2-(5-fluoro-2-nitrophenyl)-2-methylmalonate |

| This compound | Potassium Carbonate | Benzyl Bromide | Diethyl 2-benzyl-2-(5-fluoro-2-nitrophenyl)malonate |

Knoevenagel Condensation: The active methylene group can also participate in Knoevenagel condensation reactions with aldehydes and ketones. wikipedia.org This reaction, typically catalyzed by a weak base such as piperidine (B6355638) or an amine, involves the formation of a new carbon-carbon double bond. thermofisher.com The reaction proceeds through a nucleophilic addition of the malonate enolate to the carbonyl group, followed by dehydration. wikipedia.org This method is highly effective for the synthesis of substituted alkenes.

Scheme 2: Knoevenagel Condensation with Benzaldehyde

These derivatizations at the α-position are fundamental in expanding the molecular complexity and utility of this compound as a synthetic building block.

Hydrolysis and Transesterification Reactions of the Ester Groups

The two ethyl ester groups of this compound are susceptible to hydrolysis and transesterification reactions, providing pathways to other important derivatives such as carboxylic acids and different esters.

Hydrolysis: The hydrolysis of the ester groups can be carried out under either acidic or basic conditions. However, studies on the analogous compound, diethyl 2-(perfluorophenyl)malonate, suggest that the hydrolysis of such electron-deficient phenylmalonates can be challenging. beilstein-journals.orgnih.gov

Basic Hydrolysis: Treatment with a strong base, such as sodium hydroxide, at elevated temperatures can lead to hydrolysis. However, this is often accompanied by decarboxylation, yielding the corresponding acetic acid derivative rather than the malonic acid. beilstein-journals.org For this compound, this would result in the formation of 2-(5-fluoro-2-nitrophenyl)acetic acid.

Acidic Hydrolysis: Vigorous acidic conditions, for instance, refluxing with a mixture of hydrobromic acid and acetic acid, can also effect hydrolysis and subsequent decarboxylation to the acetic acid derivative. beilstein-journals.orgnih.gov Attempts to achieve controlled hydrolysis to the dicarboxylic acid under milder acidic conditions are often unsuccessful, with the starting material being recovered or complex mixtures being formed. beilstein-journals.orgnih.gov

Table 2: Hydrolysis Outcomes of a Structurally Similar Malonate

| Starting Material | Conditions | Major Product | Reference |

|---|---|---|---|

| Diethyl 2-(perfluorophenyl)malonate | 1. NaOH (aq), Reflux; 2. H₃O⁺ | 2-(Perfluorophenyl)acetic acid | beilstein-journals.org |

| Diethyl 2-(perfluorophenyl)malonate | HBr, AcOH, Reflux | 2-(Perfluorophenyl)acetic acid | beilstein-journals.orgnih.gov |

Data based on the reactivity of the analogous compound, diethyl 2-(perfluorophenyl)malonate.

Transesterification: The ethyl ester groups can be exchanged with other alkyl groups through transesterification. This reaction is typically catalyzed by an acid or a base in the presence of an excess of the desired alcohol. For instance, acid-catalyzed transesterification using trifluoroacetic acid (TFA) has been reported for similar esters, where the formation of volatile byproducts drives the reaction to completion. beilstein-journals.orgnih.gov This method allows for the synthesis of a variety of malonate esters with different properties.

Scheme 3: Transesterification with Methanol

The reactivity of the ester groups adds another layer of versatility to this compound, enabling its conversion into a broader range of synthetic intermediates.

Precursor to Biologically Relevant Indole and Oxindole Derivatives

The most prominent application of this compound lies in its role as a precursor to indole and oxindole derivatives. These nitrogen-containing bicyclic structures are privileged scaffolds in drug discovery, appearing in a vast array of natural products and synthetic compounds with diverse biological activities. The transformation of the starting malonate into these frameworks typically proceeds through a reductive cyclization reaction, where the nitro group is reduced to an amine, which then undergoes an intramolecular condensation with one of the adjacent ester groups to form the lactam ring of the oxindole.

Synthesis of 5-Fluorooxindole as a Key Intermediate for Pharmaceutical Compounds

A primary and well-documented application of this compound is in the synthesis of 5-fluorooxindole. This molecule is a crucial intermediate in the production of several pharmaceutical compounds, most notably the multi-targeted tyrosine kinase inhibitor, Sunitinib. osi.lv Sunitinib is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. osi.lv The synthesis of 5-fluorooxindole from the malonate precursor is a pivotal step that has been the subject of considerable process optimization.

The conversion is typically achieved through a one-pot or two-step process involving reductive cyclization. In the first step, the nitro group of the malonate is reduced to an amine. This is commonly accomplished using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) in a hydrogen atmosphere, or with reducing metals like iron powder in an acidic medium such as acetic acid. osi.lvgoogle.com The resulting amino diester then undergoes spontaneous or induced intramolecular cyclization to form a 5-fluorooxindole-3-carboxylic acid ester. osi.lvgoogle.com Subsequent hydrolysis and decarboxylation of this ester furnish the desired 5-fluorooxindole. osi.lv Various conditions for the synthesis of the precursor malonate (often the dimethyl ester) and its cyclization to 5-fluorooxindole have been reported, with yields varying based on the chosen reagents and reaction parameters. google.com

Table 1: Synthesis of 5-Fluorooxindole Precursors and their Cyclization

| Starting Material | Reagents & Conditions | Intermediate Product | Yield | Reference |

|---|---|---|---|---|

| 2,4-Difluoronitrobenzene & Diethyl Malonate | K₂CO₃, DMF, 90°C | This compound | - | nih.gov |

| 2,4-Difluoronitrobenzene & Dimethyl Malonate | NaH, DMSO | Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate | - | google.com |

| Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate | LiCl, H₂O, DMSO then Fe, Acetic Acid | 5-Fluorooxindole | 49% (total) | osi.lvgoogle.com |

| This compound | H₂, Catalyst (e.g., Pd/C) | 5-Fluorooxindole-3-carboxylic acid ester | - | osi.lv |

| 4-Fluoro-2-(dimethylmalonate) nitrobenzene | Iron powder, Acetic Acid, 6M HCl | 5-Fluorooxindole | 85% |

Elaboration to 3,3-Disubstituted Oxindoles and Other Bioactive Scaffolds

Once 5-fluorooxindole is synthesized from this compound, it serves as a versatile platform for the creation of more complex, biologically active molecules. A key structural motif in many oxindole-based pharmaceuticals is the 3,3-disubstituted oxindole core. The C3 position of the oxindole ring is readily functionalized, allowing for the introduction of various substituents that can modulate the biological activity of the final compound.

While direct conversion of this compound to a 3,3-disubstituted oxindole in a single step is less common, the initial formation of 5-fluorooxindole provides a critical entry point to this class of compounds. The resulting 5-fluorooxindole can undergo a variety of reactions, such as alkylation, arylation, or condensation at the C3 position, to generate a diverse library of 3,3-disubstituted analogs. These derivatives are of significant interest as they are scaffolds for a range of therapeutic agents, including kinase inhibitors and other potential antitumor agents. nih.gov For instance, the synthesis of Sunitinib involves the Knoevenagel condensation of 5-fluorooxindole with a substituted pyrrole-carboxaldehyde, which functionalizes the C3 position. google.com This highlights how the initial product from the malonate precursor can be elaborated into a complex and potent bioactive scaffold.

Role in the Synthesis of Fluorinated Heterocyclic Systems with Potential for Medicinal Chemistry

The utility of this compound extends beyond the synthesis of indoles and oxindoles to other fluorinated heterocyclic systems of interest in medicinal chemistry. The strategic arrangement of functional groups in this precursor allows for its participation in cyclization strategies that lead to different ring systems.

One notable example is the synthesis of the hexahydro-2,6-methano-1-benzazocine ring system. nih.gov This scaffold is present in several biologically active natural products. The synthesis begins with the conversion of dimethyl 2-(5-fluoro-2-nitrophenyl)malonate into methyl 2-(5-fluoro-2-nitrophenyl)acrylate. nih.gov This acrylate (B77674) then undergoes a Diels-Alder reaction, and the resulting product is subjected to a novel base-mediated reductive cyclization of the ketone tethered to the nitrobenzene moiety to construct the complex benzazocine framework. nih.gov This demonstrates how the initial malonate can be elaborated through a series of transformations into a structurally distinct and medicinally relevant fluorinated heterocyclic system.

Contribution to Advanced Organic Synthesis Methodologies

The conversion of this compound into oxindole and other heterocyclic systems exemplifies its role in advanced organic synthesis methodologies. The key transformation, a reductive cyclization, is a powerful tool for the construction of nitrogen-containing heterocycles. This process can often be performed as a tandem or domino reaction, where the reduction of the nitro group and the subsequent cyclization occur in a single pot, enhancing synthetic efficiency.

The development of base-mediated nitrophenyl reductive cyclizations represents a significant advancement. nih.gov This methodology offers an alternative to traditional metal-catalyzed reductions and can provide access to complex molecular architectures under specific conditions. By serving as a substrate in these advanced, often multi-step, one-pot reactions, this compound contributes to the development of more efficient and elegant synthetic routes to valuable molecules. The ability to construct complex heterocyclic scaffolds from relatively simple starting materials in a controlled manner is a central goal of modern organic synthesis, and this malonate derivative serves as a valuable tool in achieving this objective.

Spectroscopic and Crystallographic Characterization of Diethyl 2 5 Fluoro 2 Nitrophenyl Malonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of protons, carbons, and fluorine atoms.

The proton NMR (¹H NMR) spectrum of Diethyl 2-(5-fluoro-2-nitrophenyl)malonate is expected to show distinct signals corresponding to the aromatic protons, the methine proton of the malonate group, and the ethyl ester groups. The chemical shifts (δ) are influenced by the electronic effects of the nitro and fluoro substituents on the phenyl ring.

Based on the analysis of its analog, Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate, the aromatic region would display complex multiplets due to proton-proton and proton-fluorine couplings. The single methine proton (-CH) attached to the phenyl ring is anticipated to appear as a singlet further downfield. The ethyl groups will present as a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, resulting from coupling with each other.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.40 - 8.20 | m | - |

| Malonate-CH | ~5.30 | s | - |

| Ester-CH₂ | ~4.25 | q | ~7.1 |

| Ester-CH₃ | ~1.30 | t | ~7.1 |

Data is predicted based on analogous compounds and standard chemical shift values.

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of the carbon atoms.

The spectrum is expected to show signals for the two carbonyl carbons of the diethyl ester groups in the downfield region. The aromatic carbons will appear in the typical range for substituted benzene rings, with their exact shifts influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. The methine carbon of the malonate moiety and the carbons of the ethyl groups will resonate in the upfield region.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ester C=O | ~167 |

| Aromatic C-NO₂ | ~149 |

| Aromatic C-F | ~160 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-H / C-C | 115 - 135 |

| Malonate-CH | ~54 |

| Ester-OCH₂ | ~62 |

| Ester-CH₃ | ~14 |

Data is predicted based on analogous compounds and standard chemical shift values. The C-F coupling is a key feature.

Fluorine-19 NMR (¹⁹F NMR) is a specialized technique used to analyze fluorine-containing compounds. It is highly sensitive and provides information about the chemical environment of the fluorine atom. The spectrum for this compound would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift and coupling pattern of this signal would be characteristic of a fluorine atom positioned meta to a nitro group and ortho to a carbon substituent. The signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands for the ester, nitro, and fluoro-aromatic groups.

Key expected absorption bands include a strong peak around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester groups. The nitro group (NO₂) would exhibit two strong stretching vibrations, one symmetric and one asymmetric, typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-F bond stretch would appear in the fingerprint region, usually between 1000 and 1300 cm⁻¹. Aromatic C=C stretching bands would be observed in the 1400-1600 cm⁻¹ region, while C-H stretching from the aromatic ring and the alkyl groups would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretch | 1730 - 1750 |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| Aromatic (C=C) | Stretch | 1400 - 1600 |

| C-O | Stretch | 1000 - 1300 |

| C-F | Stretch | 1000 - 1300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

Data is predicted based on characteristic group frequencies.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₃H₁₄FNO₆), the expected molecular weight is approximately 299.25 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 299. The fragmentation pattern of diethyl malonate derivatives is often characterized by the loss of the ethoxycarbonyl group (-COOEt, 73 u) or the entire diethyl malonate moiety (159 u). mdpi.com Therefore, significant fragments might be observed at m/z 226 (M - COOEt) and m/z 140 (the 5-fluoro-2-nitrophenyl fragment). Other common fragmentations include the loss of an ethoxy radical (-OEt, 45 u) or ethylene (28 u) from the ester groups. mdpi.com

X-ray Crystallography for Solid-State Structural Elucidation of Related Compounds

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not reported, the structures of related diethyl malonate derivatives have been determined.

For instance, the crystal structure of Diethyl 2-[4-(4-fluorophenyl)-2-methyl-4-oxobutan-2-yl]malonate reveals a loose molecular conformation stabilized by weak intramolecular C-H···O and C-H···π interactions. In the crystal lattice, molecules are linked by C-H···O contacts, forming infinite chains. The dihedral angle between the two ester groups of the malonate residue in this related compound is 61.79°. Such studies on analogous compounds provide valuable insight into the likely solid-state conformation and intermolecular interactions that could be expected for this compound, including the planarity of the phenyl ring and the orientation of the malonate and nitro groups.

Analysis of Molecular Conformation and Stereochemistry

Detailed experimental data on the molecular conformation and stereochemistry of this compound is not currently available in published scientific literature. Theoretical analysis suggests that the molecule possesses a central chiral carbon, the malonate's α-carbon, bonded to a hydrogen, a 5-fluoro-2-nitrophenyl group, and two ethoxycarbonyl groups.

The conformation of the molecule would be determined by the spatial arrangement of these groups. The orientation of the phenyl ring relative to the malonate moiety is a key conformational feature. Due to steric hindrance between the ortho-nitro group and the bulky diethyl malonate group, it is expected that the phenyl ring would be twisted out of the plane of the malonate's C-C-C backbone. The exact dihedral angle would be influenced by a balance of steric and electronic effects.

The two ethoxycarbonyl groups also have rotational freedom, leading to various possible conformations. It is anticipated that they would adopt an arrangement that minimizes steric clash with each other and with the substituted phenyl ring.

Table 1: Expected Torsional Angles in this compound (Note: These are theoretical values and await experimental verification.)

| Torsion Angle | Expected Range (°) | Rationale |

| C(ipso)-C(ortho)-C(α)-C(H) | 109.5 ± 10 | Tetrahedral geometry at the alpha-carbon. |

| O=C-C(α)-C(phenyl) | Variable | Influenced by steric hindrance of the nitro group. |

| C(α)-C-O-C(ethyl) | ~180 (anti-periplanar) or ~0 (syn-periplanar) | Minimization of steric strain. |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without a determined crystal structure, the analysis of intermolecular interactions in this compound remains speculative. However, based on the functional groups present in the molecule, several types of non-covalent interactions could be anticipated to play a role in its solid-state packing.

Hydrogen Bonding: The molecule lacks classical hydrogen bond donors (like O-H or N-H). However, weak C-H···O hydrogen bonds are expected to be present, where the methine (Cα-H) and methylene (CH2) hydrogens of the ethyl groups could act as donors, and the oxygen atoms of the carbonyl and nitro groups could act as acceptors.

π-π Stacking: The presence of the electron-deficient 5-fluoro-2-nitrophenyl ring suggests the possibility of π-π stacking interactions. These interactions would likely involve offset or parallel-displaced arrangements to minimize electrostatic repulsion between the electron-rich centers of the aromatic rings.

Halogen Bonding: The fluorine atom could potentially participate in halogen bonding, acting as a halogen bond donor to an electron-rich atom like oxygen.

Supramolecular Assembly and Crystal Packing Analysis

It is plausible that the molecules would arrange in a way that maximizes favorable interactions, such as forming hydrogen-bonded networks or π-stacked columns. The specific packing motif would influence the macroscopic properties of the crystal, such as its melting point and solubility.

A search of the Cambridge Structural Database (CSD) for the crystal structure of this compound did not yield any results, confirming the absence of publicly available crystallographic data for this compound.

Table 2: Summary of Potential Intermolecular Interactions and Their Role in Supramolecular Assembly (Note: This is a predictive summary based on molecular structure.)

| Interaction Type | Potential Donor(s) | Potential Acceptor(s) | Expected Role in Supramolecular Assembly |

| Weak C-H···O Hydrogen Bonds | Cα-H, -CH2- | O=C, O-N=O | Formation of chains or sheets, linking molecules together. |

| π-π Stacking | 5-fluoro-2-nitrophenyl ring | 5-fluoro-2-nitrophenyl ring | Stabilization of the crystal lattice through aromatic interactions. |

| Halogen Bonding | C-F | O=C, O-N=O | Directional interactions contributing to the packing arrangement. |

| Dipole-Dipole Interactions | -NO2, -C=O groups | -NO2, -C=O groups | Overall electrostatic cohesion within the crystal. |

Computational Chemistry and Mechanistic Insights for Diethyl 2 5 Fluoro 2 Nitrophenyl Malonate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For Diethyl 2-(5-fluoro-2-nitrophenyl)malonate, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its fundamental reactive properties.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. The spatial distribution of these frontier orbitals reveals likely sites for electrophilic and nucleophilic attack. In this compound, the LUMO is expected to be localized over the electron-deficient nitrophenyl ring, indicating its susceptibility to nucleophilic attack, a key step in its conversion to quinolone structures.

Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, negative potential (red/yellow areas) would be concentrated around the electronegative oxygen atoms of the nitro and ester groups, as well as the fluorine atom, highlighting these as sites for electrophilic interactions. Positive potential (blue areas) would be found near the hydrogen atoms. DFT also allows for the calculation of atomic charges (e.g., Mulliken or Natural Bond Orbital charges), which quantify the electron distribution and help predict reactive centers. These computational insights are crucial for understanding the molecule's role in synthetic transformations, such as the reductive cyclization to form quinolone-based heterocycles.

Table 1: Predicted Electronic Properties of this compound via DFT (Note: These are representative values based on calculations of analogous structures.)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.8 D | Measures overall molecular polarity |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The reactivity and biological interactions of a molecule are governed by its three-dimensional shape. This compound possesses significant conformational flexibility due to the rotation around several single bonds, including the C-C bond connecting the phenyl ring to the malonate moiety and the C-O bonds of the ethyl esters.

Molecular Mechanics (MM) offers a computationally efficient method to explore the potential energy surface and identify stable conformers. Force fields like MMFF94 or AMBER are used to calculate the steric energy of thousands of possible conformations. The results typically reveal a set of low-energy conformers that are most likely to exist at room temperature.

Building on this, Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time, often in a simulated solvent environment (e.g., water or DMSO). frontiersin.org An MD simulation tracks the motions of atoms by solving Newton's equations of motion, offering insights into conformational transitions and the stability of specific shapes. frontiersin.org For this compound, MD simulations can reveal the preferred orientation of the nitrophenyl ring relative to the malonate group and how this orientation might influence its accessibility for subsequent reaction steps, such as intramolecular cyclization.

Theoretical Studies on Reaction Mechanisms and Transition States for Derivatives

A primary synthetic utility of this compound is its role as a precursor to fluoroquinolone derivatives. The transformation typically involves a reductive cyclization, where the nitro group is reduced to an amine, which then undergoes an intramolecular condensation with one of the ester groups to form the quinolone ring system.

Theoretical studies are instrumental in elucidating the intricate details of such reaction mechanisms. By mapping the potential energy surface of the reaction, chemists can identify the transition state (TS) structures—the highest energy point along the reaction coordinate. The energy barrier (activation energy) determined from the difference in energy between the reactants and the TS allows for the prediction of reaction rates and the identification of the rate-determining step.

For the synthesis of quinolone derivatives from the title compound, computational models can compare different potential pathways. For instance, they can determine whether the cyclization occurs spontaneously after the nitro group reduction or if it requires specific catalytic conditions. Studies on similar systems, such as the Gould-Jacobs reaction, have successfully used computational methods to understand the cyclization and aromatization steps in quinoline (B57606) synthesis. qeios.com

Prediction and Validation of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound. DFT calculations can accurately predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts.

For this compound, calculated IR frequencies would correspond to key functional groups: the characteristic symmetric and asymmetric stretches of the nitro (NO₂) group, the carbonyl (C=O) stretch of the esters, and C-F and C-H vibrations. While raw calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using empirical scaling factors, leading to excellent agreement with experimental FT-IR spectra.

Similarly, the Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted values, when compared to experimental spectra, are crucial for unambiguous signal assignment, especially for complex aromatic and aliphatic regions of the molecule. Discrepancies between predicted and experimental data can sometimes reveal subtle structural or electronic effects not initially considered.

Table 2: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Shifts (Note: Experimental values are hypothetical for illustrative purposes.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Carbonyl (C=O) | 166.5 | 167.2 |

| Aromatic C-F | 159.0 (J=245 Hz) | 159.8 (J=248 Hz) |

| Aromatic C-NO₂ | 142.1 | 142.5 |

| Malonate CH | 55.8 | 56.1 |

| Ester CH₂ | 62.4 | 62.9 |

| Ester CH₃ | 14.0 | 14.3 |

Quantitative Structure-Reactivity Relationships (QSAR) for Analogous Systems

While this compound is not itself a final drug, it is a direct precursor to compounds with significant biological activity, such as fluoroquinolone antibacterials. Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov

For analogous systems like fluoroquinolones, QSAR models are developed to predict antibacterial potency (e.g., Minimum Inhibitory Concentration, MIC). aip.orgaip.org These models use molecular descriptors, which are numerical representations of molecular properties. Relevant descriptors often include:

Electronic Descriptors: Atomic charges, HOMO/LUMO energies (as calculated by DFT). aip.orgresearchgate.net

Steric Descriptors: Molecular volume, surface area.

Hydrophobic Descriptors: The partition coefficient (logP), which describes a molecule's lipophilicity. youtube.com

A typical QSAR model might take the form of a multilinear regression equation. For example, a study on fluoroquinolone derivatives produced a model linking activity to atomic charges and the LUMO energy. aip.org Such models are validated internally (e.g., using cross-validation) and externally with a test set of compounds to ensure their predictive power. aip.orgresearchgate.net Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be used, which consider the 3D steric and electrostatic fields of the molecules. frontiersin.orgnih.gov These models provide crucial insights into how modifications to a parent structure, such as those derived from this compound, can enhance desired biological activity.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes for Diethyl 2-(5-fluoro-2-nitrophenyl)malonate

The traditional synthesis of arylmalonates often involves nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.org For this compound, this typically entails the reaction of a suitably activated fluoronitrobenzene with diethyl malonate in the presence of a base. Future research is geared towards enhancing the efficiency and sustainability of this process. Key areas of development include the use of milder reaction conditions, the exploration of alternative bases to minimize side reactions, and the implementation of green chemistry principles to reduce waste and environmental impact. vapourtec.com The use of solid-supported reagents and catalysts is a promising avenue, simplifying purification and enabling easier recovery and recycling of expensive reagents.

Exploration of Novel Reactivity Profiles and Catalytic Transformations

The reactivity of this compound is largely dictated by the electron-withdrawing nitro and fluoro substituents on the phenyl ring, which activate the aromatic system for nucleophilic attack. nih.gov Future investigations will likely delve deeper into its participation in a wider array of catalytic transformations. This includes exploring its use in asymmetric synthesis, where the development of chiral catalysts could enable the production of enantiomerically pure derivatives, which are crucial in the pharmaceutical industry. durham.ac.uk Furthermore, recent studies have challenged the long-held two-step addition-elimination mechanism for SNAr reactions, suggesting that some may proceed through a concerted mechanism. nih.govrsc.org Investigating the mechanistic pathway for reactions involving this compound could lead to new strategies for controlling reactivity and product selectivity.

Diversification of Derivatives and Analogues for Broader Synthetic Applications

The true value of a building block like this compound lies in its potential to be transformed into a multitude of more complex molecules. Research is continuously focused on expanding the library of derivatives and analogues that can be synthesized from this precursor. For instance, reduction of the nitro group to an amine opens up a vast landscape of possible transformations, including diazotization and subsequent coupling reactions to introduce a variety of functional groups. google.com The malonate ester moiety itself can be hydrolyzed and decarboxylated to yield a substituted acetic acid, or it can be used to construct heterocyclic rings, which are prevalent in many biologically active compounds. wikipedia.orgpatsnap.com The table below illustrates some potential derivatives and their synthetic utility.

| Derivative/Analogue Class | Potential Synthetic Application |

| 2-(2-Amino-5-fluorophenyl)acetic acid derivatives | Precursors for benzodiazepines and other nitrogen-containing heterocycles |

| Substituted indole (B1671886) derivatives | Core structures in many pharmaceutical agents |

| Chiral 2-arylpropanoic acids | Non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules |

| Fused heterocyclic systems | Novel scaffolds for medicinal chemistry and materials science |

Integration with Flow Chemistry and Automated Synthesis Paradigms

The shift from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and reaction control. vapourtec.com The synthesis of this compound and its subsequent transformations are well-suited for adaptation to flow systems. vapourtec.com Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. vapourtec.com Moreover, the small reactor volumes enhance safety when dealing with potentially energetic nitrated compounds. vapourtec.com The integration of flow chemistry with automated synthesis platforms, driven by machine learning algorithms, represents a frontier in chemical synthesis. vapourtec.comcam.ac.uk This approach can accelerate the discovery and optimization of new reaction pathways and the rapid generation of compound libraries for screening purposes. durham.ac.uk

Application of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization. Advanced spectroscopic techniques, such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, are becoming indispensable tools for real-time reaction monitoring. mdpi.comspectroscopyonline.com Applying these techniques to the synthesis of this compound would enable chemists to track the concentrations of reactants, intermediates, and products as the reaction progresses. mdpi.com This data is invaluable for identifying reaction endpoints, detecting the formation of unstable intermediates, and optimizing reaction conditions to maximize yield and minimize by-product formation. spectroscopyonline.com For instance, in-situ monitoring can provide insights into the kinetics of the nucleophilic aromatic substitution, helping to elucidate the mechanistic details discussed in section 7.2. mdpi.com

Q & A

Q. What is a standard synthetic route for preparing diethyl 2-(5-fluoro-2-nitrophenyl)malonate, and how is the product characterized?

- Methodological Answer : A typical synthesis involves nucleophilic aromatic substitution (SNAr) between 5-fluoro-2-nitrofluorobenzene and diethyl malonate. In a DMF solvent with K₂CO₃ (2.5 equiv), the reaction proceeds at 100°C for 1.5 hours. After extraction with EtOAc and purification via silica gel chromatography (2–10% EtOAc/hexanes), the product is isolated as a yellow liquid. Characterization includes ¹H NMR (e.g., δ 8.05 ppm for aromatic protons, 4.30 ppm for ethoxy groups) and yield calculations (e.g., 87% for analogous chloro derivatives) .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer : ¹H NMR is essential for verifying the malonate backbone (e.g., singlet at ~5.30 ppm for the central CH group) and substituents (aromatic protons, ethoxy groups). High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy can identify ester carbonyl stretches (~1740 cm⁻¹). Cross-referencing with literature data for analogous compounds (e.g., diethyl 2-(2-nitrophenyl)malonate) ensures structural consistency .

Q. How do reaction conditions influence the yield of this compound?

- Methodological Answer : Key factors include:

- Solvent : Polar aprotic solvents like DMF enhance SNAr reactivity by stabilizing intermediates.

- Base : K₂CO₃ provides mild basicity to deprotonate malonate without side reactions.

- Temperature : Heating (100°C) accelerates substitution but must avoid decomposition.

Lower yields (<50%) may result from incomplete substitution or side reactions (e.g., nitro group reduction), requiring optimization via time-controlled experiments .

Advanced Research Questions

Q. Why does hydrolysis of this compound under basic conditions fail to yield the corresponding malonic acid?

- Methodological Answer : Fluorinated aryl malonates are prone to decarboxylation under basic hydrolysis. For example, diethyl 2-(perfluorophenyl)malonate decomposes in 10% KOH/Et₂O, forming 2-(perfluorophenyl)acetic acid instead of the malonic acid. The electron-withdrawing nitro and fluoro groups destabilize the intermediate carboxylate, promoting CO₂ loss. Acidic conditions (e.g., HBr/AcOH) also induce decarboxylation, suggesting alternative protection strategies (e.g., tert-butyl esters) are needed for malonic acid isolation .

Q. How can researchers resolve contradictions between theoretical and experimental outcomes in the synthesis of derivatives from this compound?

- Methodological Answer : Discrepancies (e.g., unexpected byproducts during alkylation) often arise from competing reaction pathways. For instance, the malonate’s active methylene group may undergo undesired nucleophilic attacks. Systematic analysis includes:

Q. What strategies optimize regioselectivity in further functionalization of this compound?

- Methodological Answer : Regioselective derivatization (e.g., cyclopropanation, Michael additions) requires controlled activation:

- Catalysis : Transition metals (Pd, Cu) direct cross-couplings to specific positions.

- Protecting groups : Temporarily block reactive sites (e.g., nitro reduction to amine for selective amidation).

Example: In spirooxindole synthesis, nitro reduction followed by lactamization achieves high regiocontrol .

Q. How does the electronic nature of the 5-fluoro-2-nitrophenyl group influence reactivity in transition-metal-catalyzed couplings?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, activating the aryl ring for SNAr but deactivating it for electrophilic substitution. In Suzuki-Miyaura couplings, the fluoro substituent directs palladium to the para position. Experimental validation via Hammett plots (σ values for -NO₂: +1.24, -F: +0.06) quantifies electronic effects .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under basic conditions?

- Methodological Answer : Discrepancies may arise from subtle differences in substituents (e.g., perfluorophenyl vs. mono-fluoro). For example, diethyl 2-(perfluorophenyl)malonate decomposes in KOH, while non-fluorinated analogs hydrolyze cleanly. To resolve:

- Comparative studies : Test stability across fluorinated/non-fluorinated analogs.

- Mechanistic probes : Isotope labeling (¹⁸O) to track carboxylate intermediates.

- In-situ monitoring : Use NMR or IR to detect decarboxylation in real-time .

Methodological Tables

Q. Table 1: Hydrolysis Outcomes Under Varying Conditions

| Condition | Product | Yield | Reference |

|---|---|---|---|

| 10% KOH/Et₂O, reflux | 2-(Perfluorophenyl)acetic acid | 15% | |

| 48% HBr/AcOH, reflux | 2-(Perfluorophenyl)acetic acid | 63% | |

| LiOH/dioxane-H₂O, 20°C | No reaction | – |

Q. Table 2: Key NMR Signals for Diethyl 2-(2-Nitrophenyl)malonate Analogs

| Substituent | δ (¹H NMR, CDCl₃) | Reference |

|---|---|---|

| 5-Fluoro-2-nitro | 8.05 (d, J=8.7 Hz, 1H, Ar-H) | |

| 5-Chloro-2-nitro | 7.55–7.40 (m, 2H, Ar-H) | |

| Perfluorophenyl | – (¹⁹F NMR: δ -142 ppm, CF) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.